molecular formula C21H20N2O5 B2679089 ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 328555-81-3

ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2679089
CAS No.: 328555-81-3
M. Wt: 380.4
InChI Key: RHVBHWUXIBFWJU-ATJXCDBQSA-N
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Description

Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate is a chromene-based derivative featuring a benzoate ester backbone substituted with a carbamoyl group and an ethoxy side chain. Chromenes (benzopyrans) are heterocyclic compounds known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the imine bond in this compound likely influences its planar geometry and electronic properties, which are critical for intermolecular interactions in biological or material science applications.

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-8-ethoxychromen-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-26-17-7-5-6-14-12-16(19(22)24)20(28-18(14)17)23-15-10-8-13(9-11-15)21(25)27-4-2/h5-12H,3-4H2,1-2H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVBHWUXIBFWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)OCC)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate typically involves the condensation of 3-carbamoyl-8-ethoxy-2H-chromen-2-one with 4-aminobenzoic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in biological processes, leading to the modulation of cellular functions. The exact mechanism of action may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on their chromene/benzoate cores and substituent variations. Below is a comparative analysis:

Structural Analogs from Literature

Compound Name/ID Key Structural Features Physicochemical/Actionable Differences Applications/Findings References
Target Compound : Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate - Chromene core with ethoxy (C8) and carbamoyl (C3) substituents
- Z-configuration
- Enhanced hydrogen bonding potential due to carbamoyl group
- Ethoxy group improves lipophilicity
Potential biological activity (inferred from chromene derivatives)
Compound 3 (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-... chromen-2-yl) benzamide) - Chlorinated benzylidene and benzamide substituents
- Tetrahydrochromene core
- Higher steric bulk and electron-withdrawing Cl groups reduce solubility
- Cyanide enhances reactivity
Intermediate in synthesizing hexahydrochromenopyrimidinones (e.g., Compound 4)
I-6230 Series (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) - Pyridazine/isoxazole heterocycles instead of chromene
- Phenethylamino linkage
- Smaller heterocycles increase solubility but reduce planarity
- Amino linkage enhances flexibility
Investigated for kinase inhibition or receptor binding (exact application unspecified)
Ethyl 4-(dimethylamino)benzoate - Dimethylamino substituent instead of chromene-imine complex - Strong electron-donating group improves polymerization kinetics
- Higher basicity
Co-initiator in resin cements; superior degree of conversion vs. methacrylate analogs

Key Comparative Insights

Substituent Effects: The carbamoyl group in the target compound provides hydrogen-bonding capacity, unlike the chlorinated or cyano groups in Compound 3 . This may enhance binding affinity in biological targets (e.g., enzymes or receptors).

Core Structure: Chromene derivatives (target compound, Compound 3) exhibit conjugated π-systems that enable fluorescence or charge-transfer interactions, unlike non-aromatic or smaller heterocycles (e.g., I-6230 series) . The benzoate ester backbone is shared with ethyl 4-(dimethylamino)benzoate, but the latter’s dimethylamino group accelerates polymerization in resins, whereas the target compound’s carbamoyl group may prioritize stability .

Synthetic Utility: Compound 3 serves as a precursor for pyrimidinones, highlighting the reactivity of cyanide substituents, whereas the target compound’s carbamoyl group may limit similar cyclization pathways . Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, suggesting that the target compound’s substituents could be tailored for material science applications .

Biological Activity

Ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate is a synthetic compound with potential therapeutic applications. Its molecular formula is C21H20N2O5, and it has garnered interest due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure that incorporates a chromene moiety, which is known for its biological significance. The synthesis typically involves the reaction of 3-carbamoyl-8-ethoxy-2H-chromen-2-one with ethyl 4-aminobenzoate under basic conditions, often utilizing triethylamine as a catalyst in dichloromethane solvent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various microorganisms, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to this have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their growth .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. It has been shown to scavenge free radicals effectively, which contributes to its ability to mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells while sparing normal cells, thereby presenting a potential therapeutic avenue for cancer treatment. The mechanism appears to involve the modulation of apoptotic pathways and the regulation of cell cycle progression .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the same chemical class. For example:

  • Antimicrobial Efficacy : A study synthesized derivatives similar to this compound and assessed their antimicrobial activity against a panel of bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones against Klebsiella pneumoniae and Candida albicans .
  • Antioxidant Assessment : In vitro assays demonstrated that compounds with similar structures displayed high radical scavenging activity, measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results suggest a strong correlation between structural features and antioxidant capacity .
  • Cancer Cell Studies : Research on analogs has shown that these compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Summary Table of Biological Activities

Activity Effectiveness Mechanism
AntimicrobialSignificant against bacteria and fungiInhibition of microbial growth
AntioxidantHigh radical scavenging activityFree radical neutralization
AnticancerInduces apoptosis in cancer cellsModulation of apoptotic pathways

Q & A

Basic: How can researchers optimize the synthesis of ethyl 4-{[(2Z)-3-carbamoyl-8-ethoxy-2H-chromen-2-ylidene]amino}benzoate, and what experimental parameters are critical for yield improvement?

Methodological Answer:
The synthesis of coumarin-derived compounds like this target molecule often involves condensation reactions between substituted coumarins and amino-benzoate derivatives. Key steps include:

  • Catalyst Selection : Piperidine is widely used as a base catalyst in solvent-free Knoevenagel condensations to form the chromen-2-ylidene scaffold, as demonstrated in similar coumarin syntheses .
  • Reagent Ratios : Stoichiometric control of ethyl acetoacetate (for coumarin precursors) and aromatic amines (for benzoate functionalization) is critical to minimize side products .
  • Purification : Column chromatography with ethyl acetate/petroleum ether gradients (e.g., 10:1 to 20:1) effectively isolates intermediates, as seen in analogous protocols .
  • Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track Schiff base formation and Z/E isomerization .

Basic: What advanced crystallographic tools are recommended for resolving the crystal structure of this compound, and how do they address challenges in anisotropic refinement?

Methodological Answer:
The SHELX suite (SHELXL/SHELXS) and WinGX are industry standards for small-molecule crystallography:

  • Data Processing : SHELXL refines anisotropic displacement parameters, crucial for accurately modeling the chromen-2-ylidene group’s planar geometry .
  • Validation : WinGX integrates ORTEP for visualizing anisotropic thermal ellipsoids, aiding in detecting disorder in the ethoxy or carbamoyl groups .
  • Hydrogen Bonding : SHELXPRO analyzes intermolecular interactions (e.g., N–H···O bonds between the carbamoyl and benzoate moieties), validated using CIF reports .

Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly and stability of this compound in the solid state?

Methodological Answer:
Graph set analysis (GSA) is a systematic approach to classify hydrogen-bonding networks:

  • Primary Motifs : The carbamoyl (–CONH2) group likely forms R₂²(8) motifs with adjacent benzoate carbonyls, stabilizing the crystal lattice .
  • Packing Effects : Ethoxy groups may participate in C–H···O interactions, creating layered structures. Computational tools like Mercury (CCDC) can map these interactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) coupled with GSA reveals correlations between hydrogen-bond density and melting points .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial derivatives of this compound?

Methodological Answer:
SAR studies require systematic functionalization and bioassay integration:

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the 8-ethoxy or benzoate positions to modulate lipophilicity and electronic effects .
  • Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution, comparing MIC values to parent compound .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to microbial targets (e.g., dihydrofolate reductase) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond lengths or space group assignments?

Methodological Answer:
Discrepancies arise from data quality or refinement protocols:

  • Data Recollection : Ensure high-resolution (<1.0 Å) datasets to reduce standard uncertainties in bond lengths .
  • Software Cross-Validation : Compare SHELXL-refined structures with Olex2 or PLATON to verify space group symmetry and detect twinning .
  • Validation Metrics : Use R-factor convergence (R1 < 5%), goodness-of-fit (GOF ≈ 1), and ADDSYM (PLATON) to confirm absence of higher symmetry .

Advanced: What mechanistic insights guide the regioselective functionalization of the chromen-2-ylidene core during derivatization?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electrophilic Sites : The 3-carbamoyl group directs electrophiles to the electron-deficient C4 position of the coumarin ring, confirmed by Hammett studies .
  • Steric Hindrance : Bulky substituents at the 8-ethoxy position limit reactivity at proximal sites, as shown in DFT-calculated transition states .
  • Spectroscopic Probes : In-situ FT-IR and 2D NMR (HSQC, HMBC) track intermediate formation during Mannich or Michael additions .

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